3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-5-11(18-16-7)13(17)15-9-3-4-10-12(6-9)19-8(2)14-10/h3-6H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCXWMKTJVIDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the isoxazole ring. The final step involves coupling these two moieties under specific reaction conditions.
Benzothiazole Formation: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.
Isoxazole Formation: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzothiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Compounds :
- 2-(2-methyl-1,3-benzothiazol-6-yl)-7-(piperidin-4-yl)-4H-pyrimido[1,2-b]pyridazin-4-one ()
- 7-(3-aminopyrrolidin-1-yl)-2-(2-methyl-1,3-benzothiazol-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Key Differences:
- Core Structure: Larger fused-ring systems (e.g., pyrimido-pyridazinone, pyrido-pyrimidinone) replace the oxazole-carboxamide unit.
- Molecular Complexity : Higher molecular weights (e.g., ~400–450 g/mol) and rigidity due to fused rings.
Implications : Enhanced binding affinity to specific targets (e.g., kinases) is possible, but synthetic complexity and reduced bioavailability may arise .
N,O-Bidentate Directing Group Analogs
Compound : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
Key Differences :
- Directing Group : A simpler carboxamide with a hydroxy-tert-butyl group instead of benzothiazole.
- Functionality : Designed for metal-catalyzed C–H functionalization, leveraging the N,O-bidentate motif.
Implications : The target compound’s benzothiazole may similarly act as a directing group but with distinct steric and electronic effects .
Data Table: Structural and Hypothetical Property Comparison
Discussion of Research Findings
- Oxazole vs. Thiophene : The oxazole’s polarity may favor aqueous environments, whereas thiophene’s lipophilicity could enhance blood-brain barrier penetration. However, thiophene’s sulfur might pose toxicity risks in drug design .
- Benzothiazole vs. Fluorinated Chains : The benzothiazole’s aromaticity supports target binding in enzyme active sites, while fluorinated aliphatic chains improve pharmacokinetics but lack planar interaction surfaces .
- Fused-Ring Systems : Patent compounds (–4) demonstrate the trade-off between binding affinity (via rigid cores) and synthetic feasibility. Their higher molecular weights may limit drug-likeness under Lipinski’s rules .
Biological Activity
The compound 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide is a derivative of benzothiazole and oxazole, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C12H12N2OS
- Molecular Weight: 244.30 g/mol
- IUPAC Name: 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide
Biological Activity Overview
The biological activity of 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide has been investigated in various studies. Its potential therapeutic applications include:
-
Anticancer Activity :
- Studies have shown that compounds containing oxazole and benzothiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .
- Flow cytometry analyses indicate that these compounds induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects .
- Antimicrobial Properties :
-
Enzyme Inhibition :
- Compounds similar to 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide have been studied for their ability to inhibit various enzymes involved in cancer progression. For example, certain oxadiazole derivatives have been shown to selectively inhibit carbonic anhydrases associated with tumor growth at nanomolar concentrations .
Case Study 1: Anticancer Efficacy
A study examined a series of oxazole derivatives for their anticancer properties. The results indicated that the derivatives exhibited potent cytotoxicity against several cancer cell lines with IC50 values ranging from 0.65 to 2.41 µM. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition capabilities of oxazole-containing compounds demonstrated significant activity against human carbonic anhydrases (hCA I and II). The most active compounds showed K_i values in the picomolar range, indicating strong potential as therapeutic agents targeting tumor-related enzymes .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| Anticancer | A549 (Lung Cancer) | 1.50 | Cell cycle arrest |
| Enzyme Inhibition | hCA IX | 0.089 | Competitive inhibition |
| Antimicrobial | Gram-positive bacteria | N/A | Selective antibacterial properties |
Q & A
Q. Optimization strategies :
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates.
- Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography .
- Adjust stoichiometry of coupling agents to minimize side products.
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- Spectroscopy :
- NMR : and NMR to confirm the presence of methyl groups (δ ~2.5 ppm for oxazole-CH), aromatic protons, and carboxamide carbonyl (δ ~165-170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C _{12}N _2S $: calculated 282.0675) .
- Crystallography :
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines).
- Structural analogs : Compare activity of derivatives (e.g., methoxy-substituted vs. trifluoromethyl analogs) to identify critical functional groups .
- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent effects or impurity levels .
Advanced: What computational approaches are suitable for predicting target interactions of this carboxamide derivative?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. For example, oxazole rings may engage in π-π stacking with aromatic residues in active sites .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors from the carboxamide) using tools like PharmaGist .
- MD simulations : Assess binding stability over time (e.g., GROMACS for 100 ns trajectories) to validate docking predictions .
Basic: What are key considerations in designing stability studies for this compound under varying pH and temperature?
Answer:
- Hydrolysis : Test susceptibility of the carboxamide bond under acidic (HCl) or basic (NaOH) conditions. Monitor degradation via HPLC at λ = 254 nm .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions.
- Light sensitivity : Store samples in amber vials and assess photodegradation using UV-Vis spectroscopy .
Advanced: How to conduct SAR studies to identify critical functional groups for activity?
Answer:
- Substituent variation : Synthesize analogs with modifications (e.g., replacing 2-methylbenzothiazole with 2-ethyl or chloro-substituted derivatives) .
- Bioassays : Test against target enzymes (e.g., GSK-3β for neurological applications) using kinetic assays (IC determination).
- Data analysis : Apply QSAR models to correlate substituent properties (e.g., Hammett σ values) with activity trends .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Answer:
- SC-XRD : Determine bond lengths and angles to distinguish between oxazole tautomers. For example, a shorter N-O bond (1.36 Å vs. 1.41 Å) may indicate predominant enol form .
- DFT calculations : Compare experimental data with computed tautomer energies (e.g., Gaussian 16 at B3LYP/6-311+G(d,p) level) .
Basic: What analytical techniques are critical for assessing purity during synthesis?
Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 min) to quantify impurities (<0.5% threshold) .
- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
- Melting point : Sharp range (e.g., 180–182°C) indicates high crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
